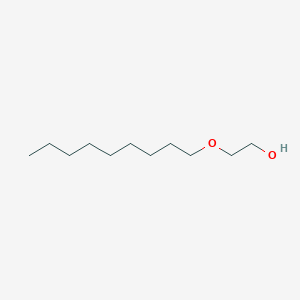

Ethanol, 2-(nonyloxy)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18913-04-7 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

2-nonoxyethanol |

InChI |

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12/h12H,2-11H2,1H3 |

InChI Key |

IVVIWWSNOHDUFQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCOCCO |

Canonical SMILES |

CCCCCCCCCOCCO |

Pictograms |

Corrosive; Irritant |

Synonyms |

2-(nonyloxy)-Ethanol |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethanol, 2 Nonyloxy

Etherification Reactions for O-Alkylation of Alcohols with Nonyl Precursors

The primary route to synthesizing Ethanol (B145695), 2-(nonyloxy)- involves the O-alkylation of an alcohol with a nonyl precursor. This class of reactions, known as etherification, forms the cornerstone of its industrial and laboratory-scale production.

Williamson Ether Synthesis Approaches to Ethanol, 2-(nonyloxy)-

The Williamson ether synthesis, a robust and versatile method discovered by Alexander Williamson in 1850, remains a principal strategy for preparing ethers like Ethanol, 2-(nonyloxy)-. byjus.comwikipedia.org This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an S(_N)2 mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of Ethanol, 2-(nonyloxy)-, this would involve the reaction of a nonyl halide with ethylene (B1197577) glycol, where one of the hydroxyl groups is deprotonated to form an alkoxide.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize yield and selectivity include temperature, solvent, and the choice of base.

Typical laboratory preparations of ethers using this method are conducted at temperatures ranging from 50-100 °C and can take between 1 to 8 hours to complete. byjus.com The choice of solvent is critical; polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide are commonly used. byjus.com Alternatively, the parent alcohol of the alkoxide can be used as the solvent. masterorganicchemistry.com The selection of a strong base is necessary to deprotonate the alcohol to form the reactive alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are popular choices for this purpose, often used in conjunction with solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com

For industrial synthesis, phase transfer catalysis is often employed to facilitate the reaction, which can lead to higher quantitative results compared to laboratory preparations where yields can range from 50-95% due to potential side reactions. byjus.com The use of a primary alkyl halide is preferred to minimize elimination side reactions, which are more prevalent with secondary and tertiary alkyl halides. wikipedia.orgmasterorganicchemistry.com

A general laboratory procedure for the O-alkylation of an unactivated alcohol like ethylene glycol might involve suspending a base like NaH in THF at 0°C, followed by the addition of the alcohol. organic-synthesis.com After stirring for 1-2 hours, the nonyl halide (e.g., nonyl bromide) would be added, and the reaction would be allowed to proceed for several hours. organic-synthesis.com

Table 1: General Reaction Conditions for Williamson Ether Synthesis

| Parameter | Typical Range/Value | Notes |

| Temperature | 50 - 100 °C | Higher temperatures can increase reaction rate but may also promote side reactions. byjus.com |

| Reaction Time | 1 - 8 hours | Monitored by techniques like TLC to determine completion. byjus.comorganic-synthesis.com |

| Solvent | Acetonitrile, DMF, THF, DMSO | Polar aprotic solvents are common. The parent alcohol can also be used. byjus.commasterorganicchemistry.com |

| Base | NaH, KH, Cs(_2)CO(_3), K(_2)CO(_3) | Strong bases are needed to form the alkoxide. masterorganicchemistry.comorganic-synthesis.com |

| Reactants | Primary alkyl halide and an alcohol | Use of primary halides minimizes elimination reactions. wikipedia.orgmasterorganicchemistry.com |

To improve the rate and yield of the Williamson ether synthesis, various catalytic approaches have been developed. Phase-transfer catalysts (PTCs) are particularly effective in industrial settings. byjus.com These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate. numberanalytics.com Crown ethers, for instance, can complex with the cation of the alkoxide salt, making the alkoxide anion more "naked" and thus more nucleophilic. numberanalytics.com

Metal-Catalyzed Cross-Coupling Strategies for C-O Bond Formation

Beyond the classic Williamson synthesis, modern organic chemistry offers metal-catalyzed cross-coupling reactions as a powerful tool for forming C-O bonds. These methods are indispensable for constructing complex molecules. nih.gov While direct application to Ethanol, 2-(nonyloxy)- is not extensively detailed in readily available literature, the principles of these reactions are highly relevant.

Transition metals like palladium and copper are commonly used to catalyze the coupling of alcohols with aryl or alkyl halides. epo.orgresearchgate.net For instance, the Buchwald-Hartwig amination has been extended to C-O bond formation. These reactions often require a ligand to facilitate the catalytic cycle. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by manganese complexes, presents a sustainable approach for C-C and C-N bond formation using alcohols as alkylating agents, and similar principles could be envisioned for C-O bond formation. beilstein-journals.org

Recent advancements have also explored the use of nickel catalysis for reductive C(sp³)–C(sp²) couplings, offering milder conditions and broader substrate scope compared to traditional palladium-catalyzed methods. princeton.edu A novel approach even combines N-heterocyclic carbene (NHC)-mediated deoxygenation with nickel-mediated decarbonylative bond formation to couple aryl carboxylic acids and alkyl alcohols. princeton.edu

Green Chemistry Approaches to Ethanol, 2-(nonyloxy)- Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This "green chemistry" approach aims to reduce waste, use less hazardous materials, and improve energy efficiency. google.comscirp.org

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the solvent, can significantly reduce waste and simplify purification processes. nih.govmdpi.com For instance, the solvent-free synthesis of chalcones has been achieved by simply grinding the reactants with a solid base. nih.gov While specific examples for Ethanol, 2-(nonyloxy)- are not prevalent, the concept is applicable.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another green alternative. Enzymes operate under mild conditions (temperature and pH) and often exhibit high selectivity, reducing the formation of byproducts. While the direct biocatalytic synthesis of Ethanol, 2-(nonyloxy)- is not widely reported, the potential for using enzymes like lipases for etherification reactions is an area of active research. The production of ethanol itself can be achieved through fermentation processes using microorganisms like Saccharomyces cerevisiae, highlighting the power of biocatalysis in chemical synthesis. nih.gov

Table 2: Comparison of Synthetic Approaches

| Synthetic Method | Key Advantages | Key Challenges |

| Williamson Ether Synthesis | Versatile, well-established, good yields. byjus.comwikipedia.org | Can require harsh conditions, potential for side reactions. masterorganicchemistry.com |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope. nih.govprinceton.edu | Catalyst cost and removal, sometimes requires specialized ligands. princeton.edu |

| Green Chemistry Approaches | Reduced waste, use of renewable resources, milder conditions. google.comscirp.org | Catalyst development, reaction optimization for specific substrates. |

Atom Economy and Sustainability Metrics in Production of Ethanol, 2-(nonyloxy)-

The traditional and most probable industrial synthesis of Ethanol, 2-(nonyloxy)- is the Williamson ether synthesis. This method involves the reaction of a sodium nonyloxide with an ethylene halohydrin or, more commonly, the reaction of sodium nonoxide with ethylene oxide. For the purpose of evaluating sustainability, the reaction of sodium 1-nonanolate with 2-chloroethanol (B45725) is considered a representative Williamson synthesis pathway.

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acsgcipr.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. acsgcipr.orggoogle.com For the synthesis of Ethanol, 2-(nonyloxy)- via the Williamson ether synthesis, the atom economy can be calculated as follows:

Reaction: C9H19ONa + C2H4ClOH → C11H24O2 + NaCl

Molecular Weights:

Ethanol, 2-(nonyloxy)- (C11H24O2): 188.31 g/mol

Sodium Chloride (NaCl): 58.44 g/mol

Sodium 1-nonanolate (C9H19ONa): 166.25 g/mol

2-Chloroethanol (C2H4ClOH): 80.51 g/mol

This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct (sodium chloride), highlighting the inherent inefficiency of this pathway from an atom economy perspective.

Sustainability Metrics:

Beyond atom economy, a broader assessment of sustainability involves other metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI).

E-Factor: This metric quantifies the amount of waste produced relative to the amount of desired product. A lower E-Factor signifies a more environmentally friendly process. For the Williamson synthesis, the E-factor would include not only the sodium chloride byproduct but also any solvent losses and waste from purification steps.

Process Mass Intensity (PMI): PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. Industrial processes with high PMI values are less sustainable due to the large amount of waste generated.

| Metric | Definition | Significance for Ethanol, 2-(nonyloxy)- Synthesis |

|---|---|---|

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | Highlights the intrinsic efficiency of the chemical transformation. |

| E-Factor | Total waste (kg) / Product (kg) | Provides a measure of the total environmental impact, including byproducts and solvent waste. |

| Process Mass Intensity (PMI) | Total mass in (kg) / Product mass (kg) | A comprehensive measure of the overall process efficiency from a mass perspective. |

Alternative Synthetic Pathways to Ethanol, 2-(nonyloxy)-

To address the limitations of traditional methods, research into alternative synthetic routes for producing ether alcohols like Ethanol, 2-(nonyloxy)- is ongoing. These pathways often offer higher atom economy and milder reaction conditions.

Hydroalkoxylation of Unsaturated Nonyl Chains

Hydroalkoxylation presents a highly atom-economical method for the synthesis of ethers, as it involves the direct addition of an alcohol to an alkene or alkyne. wikipedia.org In the context of producing Ethanol, 2-(nonyloxy)-, this would entail the reaction of ethylene glycol with a nonene isomer.

Reaction: C9H18 + HOCH2CH2OH → C11H24O2

This reaction, in theory, has a 100% atom economy as all atoms from the reactants are incorporated into the final product. The process can be catalyzed by various transition metal complexes, with gold and platinum catalysts showing notable activity. acs.orgorganic-chemistry.org The regioselectivity of the addition (i.e., whether the ethoxyethanol group adds to the C1 or C2 position of the nonene) is a critical aspect and can be controlled by the choice of catalyst and reaction conditions. thieme-connect.com While this method is promising, challenges remain in achieving high selectivity and reactivity for long-chain, non-activated alkenes. thieme-connect.com

Ring-Opening Reactions of Epoxides with Nonanol Derivatives

The ring-opening of epoxides with alcohols is a well-established and versatile method for the synthesis of β-hydroxy ethers. jsynthchem.com To synthesize Ethanol, 2-(nonyloxy)-, this pathway would involve the reaction of 1-nonanol with ethylene oxide.

Reaction: C9H19OH + C2H4O → C11H24O2

This reaction is also 100% atom-economical. The reaction can be catalyzed by both acids and bases. libretexts.org

Base-Catalyzed Ring Opening: In the presence of a base, the nonanol is deprotonated to form the more nucleophilic nonoxide anion, which then attacks one of the carbon atoms of the epoxide ring in an SN2-type mechanism. jsynthchem.comyoutube.com This method typically favors attack at the less sterically hindered carbon of the epoxide.

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more electrophilic. The alcohol then acts as a nucleophile. libretexts.org For unsymmetrical epoxides, the regioselectivity of the acid-catalyzed opening can be more complex. libretexts.org

Glycol ethers are commonly manufactured industrially by reacting ethylene oxide with an alcohol in the presence of a catalyst. iarc.fr The reaction can be carried out in a closed, continuous process. iarc.fr Various catalysts can be employed, including solid acid catalysts and anion exchange resins, which can offer advantages in terms of separation and reusability. google.comresearchgate.net

| Pathway | Reactants | Catalyst/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Hydroalkoxylation | Nonene + Ethylene Glycol | Transition metal complexes (e.g., Au, Pt) | 100% Atom Economy | Regioselectivity control, reactivity of long-chain alkenes |

| Epoxide Ring-Opening | 1-Nonanol + Ethylene Oxide | Acid or base catalysis | 100% Atom Economy, high yields | Handling of volatile and toxic ethylene oxide |

Purity Assessment and Scale-Up Considerations in Ethanol, 2-(nonyloxy)- Synthesis

The successful synthesis of Ethanol, 2-(nonyloxy)- on both a laboratory and industrial scale requires robust methods for purity assessment and careful consideration of scale-up challenges.

Purity Assessment:

As a non-ionic surfactant, the purity of Ethanol, 2-(nonyloxy)- is crucial for its performance in various applications. rsc.org A variety of analytical techniques can be employed for its characterization and to determine the presence of impurities.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the desired product from starting materials, byproducts, and oligomers (in the case of ethoxylation reactions). jocpr.com HPLC with a suitable detector, such as a refractive index detector or an evaporative light scattering detector, is often used for non-volatile surfactants. fujifilm.com GC coupled with Mass Spectrometry (GC-MS) can provide detailed structural information about the components of the mixture. jocpr.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the chemical structure of the synthesized compound. Infrared (IR) spectroscopy can be used to identify the presence of key functional groups, such as the ether linkage and the hydroxyl group.

Elemental Analysis: This technique can be used to determine the elemental composition (C, H, O) of the purified product to confirm its empirical formula. rsc.org

| Analytical Technique | Information Provided | Relevance |

|---|---|---|

| HPLC | Separation of components, quantification of purity | Primary method for assessing product purity and detecting non-volatile impurities. fujifilm.com |

| GC-MS | Separation and identification of volatile components | Useful for analyzing starting materials and volatile byproducts. jocpr.com |

| NMR Spectroscopy | Detailed structural elucidation | Confirms the chemical identity of the final product. |

| IR Spectroscopy | Identification of functional groups | Quick verification of the presence of ether and hydroxyl groups. |

| Elemental Analysis | Determination of elemental composition | Confirms the molecular formula of the pure compound. rsc.org |

Scale-Up Considerations:

Transitioning the synthesis of Ethanol, 2-(nonyloxy)- from a laboratory to an industrial scale presents several challenges.

Reaction Conditions: The precise control of reaction temperature, pressure, and stoichiometry is critical for ensuring consistent product quality and yield on a large scale. dewwool.com For the Williamson synthesis, efficient mixing to handle heterogeneous reaction mixtures is important. tandfonline.com For ethoxylation reactions, managing the exothermicity of the reaction is a key safety consideration.

Catalyst Selection and Handling: For catalyzed reactions, the choice of catalyst is crucial. Heterogeneous catalysts are often preferred for industrial processes due to the ease of separation from the reaction mixture and the potential for recycling. google.com

Solvent and Waste Management: The use of large volumes of solvents in industrial processes has significant economic and environmental implications. tandfonline.com Developing solvent-free or solvent-minimized processes is a key goal. The efficient separation and disposal or recycling of byproducts and waste streams are also critical.

Purification: The purification of the final product on a large scale often requires distillation or extraction, which can be energy-intensive. The choice of purification method will depend on the physical properties of Ethanol, 2-(nonyloxy)- and its impurities.

Safety: The handling of potentially hazardous materials, such as flammable solvents, corrosive bases, and toxic reactants like ethylene oxide, requires strict safety protocols and specialized equipment. acsgcipr.org

The successful industrial production of glycol ethers like Ethanol, 2-(nonyloxy)- relies on a continuous process in a closed system to ensure safety and efficiency. iarc.fr The growing demand for these compounds, particularly in the paints, coatings, and personal care industries, drives ongoing research into more sustainable and cost-effective manufacturing processes. skyquestt.comimarcgroup.com

Mechanistic Investigations of Reactions Involving Ethanol, 2 Nonyloxy

Elucidation of Reaction Mechanisms in the Formation of Ethanol (B145695), 2-(nonyloxy)-

Kinetic Studies of C-O Bond Formation

The rate at which the crucial C-O ether bond is formed in Ethanol, 2-(nonyloxy)- is a subject of detailed kinetic analysis. The two primary formation pathways exhibit distinct kinetic profiles.

Williamson Ether Synthesis: This classic SN2 reaction involves the nucleophilic attack of a nonyl alkoxide on a halo-substituted ethanol, such as 2-chloroethanol (B45725). The reaction rate is second-order, depending on the concentration of both the alkoxide and the alkyl halide. byjus.com The formation of the alkoxide, typically by deprotonating nonyl alcohol with a strong base like sodium hydride (NaH), is a rapid preliminary step. libretexts.org Kinetic models show that the choice of solvent significantly impacts the reaction rate and selectivity, with polar aprotic solvents like acetonitrile (B52724) favoring the desired O-alkylation over potential C-alkylation side reactions. researchgate.netnumberanalytics.com

Ethoxylation of Nonyl Alcohol: This industrial process involves the ring-opening of ethylene (B1197577) oxide by nonyl alcohol, typically under basic catalysis (e.g., potassium hydroxide). wikipedia.org The reaction kinetics are complex; the rate is generally first-order with respect to both the alcohol and the catalyst concentration. rspublication.com The process is highly exothermic (approximately -92 kJ/mol of ethylene oxide reacted), and the rate can be controlled by the rate of addition of gaseous ethylene oxide to the liquid alcohol. wikipedia.orgicheme.org The accumulation of unreacted ethylene oxide must be carefully managed to prevent runaway reactions. icheme.org

| Parameter | Williamson Ether Synthesis | Ethoxylation of Nonyl Alcohol |

|---|---|---|

| Reaction Order | Second-order overall (SN2) | Complex; often pseudo-first-order under controlled feed |

| Key Reactants | Nonyl alkoxide, 2-haloethanol | Nonyl alcohol, Ethylene oxide |

| Typical Catalyst | Base for alkoxide formation (e.g., NaH) | Base (e.g., KOH) |

| Solvent Effects | Significant; polar aprotic solvents enhance rate | Often performed neat or in a non-protic medium |

| Enthalpy (ΔH) | Varies with specific reactants | Highly exothermic (~ -92 kJ/mol) wikipedia.org |

Transition State Analysis in Etherification Pathways

Understanding the transition state is crucial for explaining the stereochemistry and energy barriers of the etherification process.

In the Williamson ether synthesis , the reaction proceeds through a classic SN2 transition state. masterorganicchemistry.com This state involves a five-coordinate carbon atom where the nucleophilic oxygen of the nonyl alkoxide forms a partial bond to the carbon of the 2-haloethanol, while the halide leaving group's bond is partially broken. masterorganicchemistry.com Quantum mechanical calculations have been used to elucidate these transition states, showing distinct geometries for the desired O-alkylation versus undesired C-alkylation pathways. researchgate.net The energy and stability of this transition state are highly sensitive to steric hindrance; therefore, primary alkyl halides are preferred substrates. numberanalytics.com

For the ethoxylation pathway, the mechanism involves the nucleophilic attack of the nonyl alkoxide on one of the carbon atoms of the protonated ethylene oxide ring (under acidic conditions) or the neutral ring (under basic conditions). In the base-catalyzed mechanism, the transition state involves the alkoxide attacking the sterically less hindered carbon of the ethylene oxide ring, leading to the simultaneous breaking of the C-O bond within the epoxide. This ring-opening is the rate-determining step and has a significant activation energy barrier due to the strain of the three-membered ring.

| Feature | Williamson (SN2) Transition State | Ethoxylation (Ring-Opening) Transition State |

|---|---|---|

| Geometry | Trigonal bipyramidal (five-coordinate carbon) masterorganicchemistry.com | Attack on a three-membered ring; geometry depends on catalyst |

| Key Interactions | Partial C-O bond formation, partial C-Halide bond breaking | Nucleophilic attack of alkoxide on epoxide carbon |

| Stereochemistry | Inversion of configuration at the electrophilic carbon | Backside attack, leading to inversion of configuration |

| Energetics | Sensitive to steric hindrance and solvent stabilization researchgate.net | Driven by relief of ring strain in ethylene oxide |

Reactivity Profiles of the Ether and Hydroxyl Functionalities of Ethanol, 2-(nonyloxy)-

Ethanol, 2-(nonyloxy)- possesses two key functional groups: a stable ether linkage and a reactive primary hydroxyl group. solubilityofthings.com This dual functionality allows for a diverse range of subsequent chemical transformations.

Mechanisms of Ether Cleavage in Ethanol, 2-(nonyloxy)-

Ethers are generally characterized by their chemical inertness, but the C-O bond in Ethanol, 2-(nonyloxy)- can be cleaved under stringent conditions, primarily using strong acids. libretexts.orgmasterorganicchemistry.com The mechanism of cleavage depends on the structure of the ether and the reaction conditions.

For an unsymmetrical, primary ether like Ethanol, 2-(nonyloxy)-, cleavage with strong hydrohalic acids like HBr or HI proceeds via an SN2 mechanism. libretexts.orgwikipedia.org The reaction initiates with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The halide anion (I⁻ or Br⁻), a potent nucleophile, then attacks the less sterically hindered carbon atom of the protonated ether. In this case, the attack would occur at the ethyl carbon, displacing nonyl alcohol as the leaving group and forming 2-haloethanol. If an excess of the hydrohalic acid is used, the initially formed nonyl alcohol can be further converted to the corresponding nonyl halide. libretexts.orglibretexts.org

An alternative SN1 mechanism can occur if one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary or benzylic). wikipedia.orglibretexts.org This is not the preferred pathway for Ethanol, 2-(nonyloxy)-, as neither the nonyl nor the 2-hydroxyethyl group forms a particularly stable carbocation.

| Mechanism | Reagents | Key Intermediate | Products for Ethanol, 2-(nonyloxy)- |

|---|---|---|---|

| SN2 | Conc. HBr or HI | Protonated ether (oxonium ion) | Nonyl alcohol and 2-bromoethanol (B42945) (or 2-iodoethanol) |

| SN1 | Strong acid (less common for this substrate) | Carbocation | Not a favored pathway |

Mechanisms of Esterification and Derivatization at the Hydroxyl Group

The primary hydroxyl group of Ethanol, 2-(nonyloxy)- is a key site for reactivity, readily undergoing esterification and other derivatization reactions. msu.edulibretexts.org The most common of these is the Fischer esterification.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid. masterorganicchemistry.com The mechanism involves several reversible steps: byjus.comchemguide.co.uk

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (e.g., H₂SO₄), enhancing the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: The alcohol oxygen of Ethanol, 2-(nonyloxy)- acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination: A water molecule is eliminated, and a C=O double bond is re-formed, yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the ester product, an excess of the alcohol can be used, or water can be removed as it is formed. masterorganicchemistry.com Other methods for derivatizing the hydroxyl group include reaction with more reactive acylating agents like acid anhydrides or acyl chlorides, which proceed via a nucleophilic acyl substitution mechanism. chemguide.co.uk

| Method | Reagents | Conditions | Byproduct |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), heat chemguide.co.uk | Water byjus.com |

| Acylation with Acid Anhydride | Acid Anhydride | Often requires warming chemguide.co.uk | Carboxylic Acid chemguide.co.uk |

| Acylation with Acyl Chloride | Acyl Chloride | Vigorous reaction at room temperature chemguide.co.uk | Hydrogen Chloride chemguide.co.uk |

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving Ethanol, 2-(nonyloxy)- at a molecular level, complementing experimental findings. ox.ac.ukmdpi.com Techniques such as Density Functional Theory (DFT) can be employed to model reaction pathways, calculate energy profiles, and predict the geometries of reactants, transition states, and products. numberanalytics.com

For the formation of Ethanol, 2-(nonyloxy)- , computational models can:

Analyze Transition States: Predict the three-dimensional structure of the SN2 transition state in the Williamson ether synthesis, confirming the energetic preference for O-alkylation. researchgate.net

Map Reaction Coordinates: Simulate the entire reaction pathway for the ring-opening of ethylene oxide, identifying the activation energy and the rate-determining step.

Evaluate Solvent Effects: Incorporate solvent models to understand how different media stabilize or destabilize intermediates and transition states, thereby influencing reaction kinetics. researchgate.net

For the reactivity of Ethanol, 2-(nonyloxy)- , computational approaches can:

Predict Cleavage Sites: Calculate the bond dissociation energies for the different C-O bonds to predict the regioselectivity of ether cleavage.

Model Esterification: Simulate the multi-step Fischer esterification mechanism to identify the highest energy barrier and explore the catalytic cycle.

Assess Reactivity Descriptors: Calculate properties like atomic charges and frontier molecular orbital energies to rationalize the nucleophilicity of the hydroxyl oxygen and the electrophilicity of adjacent carbons. researchgate.net

Recent advancements, including machine learning potentials and automated reaction path-finding tools, are further enhancing the ability to predict complex reaction outcomes with greater speed and accuracy. ox.ac.ukchemrxiv.org

| Computational Method | Application to Ethanol, 2-(nonyloxy)- Mechanisms | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Modeling etherification, cleavage, and esterification pathways | Reaction energy profiles, activation barriers, transition state geometries |

| Molecular Dynamics (MD) | Simulating the role of solvent and temperature | Solvation effects, conformational preferences |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding characteristics | Bond strengths, atomic charges |

| Automated Path-finding Tools (e.g., autodE) | Exploring potential side reactions and alternative pathways | Reaction networks, competing mechanisms ox.ac.uk |

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can predict a molecule's behavior in chemical reactions, identifying reactive sites and potential reaction pathways. For Ethanol, 2-(nonyloxy)-, a DFT analysis would provide critical insights into its stability and how it interacts with other chemical species.

Detailed DFT studies on analogous compounds, such as ethylene glycol and other glycol ethers, have successfully analyzed reactivity in terms of local and global descriptors. researchgate.netnih.gov These studies often focus on calculating global reactivity indices like chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), which predict the molecule's tendency to accept or donate electrons. nih.gov Local reactivity is assessed using tools like Fukui functions and Parr functions, which identify specific atoms within the molecule most susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

In a hypothetical DFT study of Ethanol, 2-(nonyloxy)-, calculations would likely focus on the hydroxyl and ether functional groups. The oxygen atoms in these groups are expected to be the primary sites for interaction, particularly for processes like oxidation or acid-catalyzed reactions. The analysis would determine the energy barriers for various reaction pathways, such as dehydrogenation at the alcohol group or cleavage of the C-O ether bond. acs.org Such calculations provide a foundational, molecular-level understanding of the compound's intrinsic chemical behavior.

Table 1: Calculated Conceptual DFT Reactivity Indices for Ethanol, 2-(nonyloxy)-

This table presents a set of theoretical reactivity indices for Ethanol, 2-(nonyloxy)-, based on values derived from predictive models and the principles of conceptual DFT. These parameters are crucial for predicting the molecule's behavior in chemical reactions.

| Parameter | Description | Predicted Value/Significance |

| ΔfG° (Standard Gibbs Free Energy of Formation) | The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements. A negative value indicates a spontaneous formation. | -200.08 kJ/mol chemeo.com |

| ΔfH°gas (Enthalpy of Formation, Gas) | The heat absorbed or released when 1 mole of the compound is formed from its elements in their standard states. | -554.82 kJ/mol chemeo.com |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. Related to the ability to donate electrons (nucleophilicity). | A higher HOMO energy indicates greater nucleophilicity. DFT would pinpoint this orbital's location, likely near the oxygen atoms. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first vacant orbital. Related to the ability to accept electrons (electrophilicity). | A lower LUMO energy suggests greater electrophilicity and susceptibility to nucleophilic attack. |

| Electrophilicity Index (ω) | A global measure of the ability of a molecule to accept electrons. | Would be calculated from HOMO and LUMO energies to quantify its electrophilic character. |

| Nucleophilicity Index (N) | A global measure of the ability of a molecule to donate electrons. | Would be calculated to quantify its nucleophilic character, which is crucial for reactions involving protonation or coordination. |

| Parr Functions (P+k, P-k) | Local reactivity descriptors that identify the most probable sites for nucleophilic (P+k) and electrophilic (P-k) attacks on an atom 'k'. | These would likely show the hydroxyl oxygen as a primary site for electrophilic attack and the hydroxyl hydrogen as a site for nucleophilic attack (deprotonation). |

Molecular Dynamics Simulations of Ethanol, 2-(nonyloxy)- in Reaction Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For Ethanol, 2-(nonyloxy)-, MD simulations can model its behavior in various environments, such as in an aqueous solution or near a catalytic surface, providing insights into its structural dynamics, solvation, and interactions with other reactants. mdpi.comrsc.org

While specific MD studies on Ethanol, 2-(nonyloxy)- are not prominent, research on similar molecules like ethylene glycol and other alcohol ethoxylates demonstrates the power of this technique. researchgate.netrsc.org These simulations can reveal how the molecule's flexible nonyl and ethoxy chains behave in solution, how the molecule forms and breaks hydrogen bonds with solvent molecules like water, and how it orients itself when approaching a surface or another molecule. nih.govmdpi.com

An MD simulation of Ethanol, 2-(nonyloxy)- in a reaction environment would involve placing one or more of these molecules in a simulation box with solvent molecules and other potential reactants. By solving Newton's equations of motion for this system, a trajectory is generated that shows how the position and velocity of every atom change over time. Analysis of these trajectories can yield important structural and dynamic properties. For instance, Radial Distribution Functions (RDFs) can be calculated to understand the structure of the solvation shell around the molecule, showing the probable distances to neighboring solvent molecules. researchgate.net The self-diffusion coefficient can also be determined, which quantifies the molecule's mobility within the reaction medium. This information is vital for understanding reaction kinetics, as reactants must diffuse and collide with the correct orientation for a reaction to occur. chemrxiv.orgmdpi.com

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Ethanol, 2-(nonyloxy)- in an Aqueous Environment

This table outlines the typical data and insights that would be generated from an MD simulation to understand the dynamic behavior of Ethanol, 2-(nonyloxy)- in a reaction medium.

| Parameter | Description | Relevance to Reaction Mechanisms |

| Self-Diffusion Coefficient (D) | A measure of the translational mobility of the molecule through the solvent. | Determines the rate at which the reactant can move through the medium to encounter other reactants, influencing the overall reaction rate. |

| Radial Distribution Function (g(r)) | Describes the probability of finding another atom at a distance 'r' from a reference atom. | Used to analyze the solvation structure, particularly hydrogen bonding between the molecule's oxygen atoms and water, which affects solubility and reactivity. researchgate.net |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the molecule and the solvent. | Indicates the stability of solvent-solute interactions. A longer lifetime suggests stronger interactions that may need to be overcome for a reaction to proceed. nih.gov |

| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Reveals conformational changes (e.g., folding or extending of the nonyl chain) in response to the environment, which can expose or hide reactive sites. mdpi.com |

| End-to-End Distance | The distance between the two ends of the flexible molecule. | Provides further detail on the molecular conformation and how it changes over time in the reaction environment. |

Theoretical and Computational Studies of Ethanol, 2 Nonyloxy

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity and intermolecular interactions. These methods, rooted in solving the Schrödinger equation, provide a quantitative description of the electron distribution and energy levels within Ethanol (B145695), 2-(nonyloxy)-.

HOMO-LUMO Energy Gaps and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. brsnc.in Among the most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.netirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more readily polarizable and reactive. researchgate.net For Ethanol, 2-(nonyloxy)-, the HOMO is expected to be localized around the oxygen atoms, which possess lone pairs of electrons, while the LUMO would likely be distributed across the carbon backbone. Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict these energy levels and the resulting gap. science.gov

Hypothetical HOMO-LUMO Data for Ethanol, 2-(nonyloxy)-

| Parameter | Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 11.0 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Electronegative atoms, such as the oxygen in the ether and hydroxyl groups of Ethanol, 2-(nonyloxy)-, draw electron density towards themselves, creating regions of partial negative charge. Consequently, the atoms they are bonded to, such as hydrogen and carbon, develop partial positive charges. This uneven charge distribution is fundamental to the molecule's polarity and its ability to interact with other polar molecules and ions.

Electrostatic potential (ESP) maps are a powerful visualization tool in computational chemistry that illustrate the three-dimensional charge distribution of a molecule. libretexts.orgavogadro.cc These maps are generated by calculating the electrostatic potential at the surface of the molecule. reed.edu Regions of negative potential, typically colored red or orange, indicate areas that are rich in electrons and are attractive to electrophiles. youtube.com Conversely, regions of positive potential, colored blue, are electron-poor and are susceptible to nucleophilic attack. youtube.com For Ethanol, 2-(nonyloxy)-, the ESP map would be expected to show significant negative potential around the oxygen atoms and a notable positive potential on the hydroxyl hydrogen, highlighting its potential for hydrogen bonding. youtube.com

Conformational Analysis and Intramolecular Interactions

Potential Energy Surface Scans for Rotamers

Rotamers are conformational isomers that can be interconverted by rotation about single bonds. researchgate.net A potential energy surface (PES) scan is a computational technique used to explore the energy changes that occur as a specific dihedral angle within a molecule is systematically rotated. nih.govreadthedocs.io By performing PES scans for the key rotatable bonds in Ethanol, 2-(nonyloxy)-, such as the C-C bonds in the nonyl chain and the C-O bonds of the ether linkage, one can identify the low-energy, stable conformations (local minima) and the energy barriers to rotation (transition states). nih.gov This information is vital for understanding the molecule's flexibility and the populations of different conformers at a given temperature. researchgate.net

Hydrogen Bonding Networks within Ethanol, 2-(nonyloxy)-

The presence of both a hydroxyl group (a hydrogen bond donor) and ether oxygen atoms (hydrogen bond acceptors) within the same molecule raises the possibility of intramolecular hydrogen bonding. youtube.comyoutube.com In certain conformations, the hydroxyl hydrogen can form a hydrogen bond with one of the ether oxygen atoms. Computational methods can be used to investigate the likelihood and strength of such intramolecular hydrogen bonds. researchgate.net These calculations can determine the optimal geometry for this interaction and quantify its stabilization energy. The formation of intramolecular hydrogen bonds can significantly influence the preferred conformation of the molecule, effectively locking it into a more compact, cyclic-like structure. rsc.org This, in turn, can affect its physical properties and how it interacts with other molecules. In concentrated solutions or in the pure liquid state, extensive intermolecular hydrogen bonding networks would also be a dominant feature, similar to what is observed in ethanol. nih.gov

Spectroscopic Parameter Prediction for Advanced Characterization

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. By calculating parameters related to nuclear magnetic resonance (NMR), infrared (IR), and other spectroscopic techniques, a theoretical spectrum can be generated that can be compared with experimental results.

For Ethanol, 2-(nonyloxy)-, computational methods can predict the chemical shifts of the different carbon and proton nuclei, aiding in the assignment of peaks in ¹³C and ¹H NMR spectra. Similarly, the vibrational frequencies corresponding to the stretching and bending of different bonds can be calculated to generate a theoretical IR spectrum. Features such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various C-H stretches of the alkyl chain would be identifiable. While these predicted spectra may not perfectly match experimental ones due to solvent effects and other environmental factors, they provide a strong basis for structural elucidation.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction of NMR parameters such as chemical shifts and spin-spin coupling constants. mdpi.comrsc.org

The standard computational workflow for predicting the NMR spectrum of Ethanol, 2-(nonyloxy)- involves several key steps. First, the molecule's three-dimensional geometry is optimized using a selected level of theory, such as the B3LYP functional with a basis set like 6-311+G(2d,p). mdpi.com This step is crucial as the calculated NMR parameters are highly sensitive to the molecular conformation. Given the flexibility of the nonyl chain and the ethoxy group, identifying the lowest-energy conformer or performing a Boltzmann averaging over several low-energy conformers is necessary for accurate predictions. unl.edu

Once the geometry is optimized, the NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. This approach effectively minimizes issues related to the dependence of the calculation on the origin of the magnetic field gauge. The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, most commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_TMS - σ_iso).

The predicted ¹H and ¹³C NMR chemical shifts for Ethanol, 2-(nonyloxy)- are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the ethoxy group (O-CH₂-CH₂-OH) are expected to show higher chemical shifts (be more deshielded) compared to the alkyl protons of the nonyl chain, due to the electron-withdrawing effect of the oxygen atoms. The terminal methyl group of the nonyl chain would be the most shielded.

Spin-spin coupling constants (J-couplings) are also calculable and provide valuable information about the connectivity and dihedral angles between atoms. The prediction of these constants involves calculating the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions. Vicinal coupling constants (³J_HH) are particularly important for conformational analysis and can be predicted with reasonable accuracy, often showing good correlation with the Karplus relationship, which links the coupling constant to the dihedral angle between the coupled protons.

Below are tables of computationally predicted NMR data for Ethanol, 2-(nonyloxy)-. These values are derived from theoretical models and serve as a guide for interpreting experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanol, 2-(nonyloxy)- This interactive table displays the predicted chemical shifts (δ) in parts per million (ppm) relative to TMS. The predictions are based on DFT calculations.

| Atom Position (from OH group) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| HO-C(1) | Hydroxyl | ~2.5 - 4.0 | - |

| HO-C(1) H₂-C(2)H₂-O- | Methylene (B1212753) | ~3.70 | ~61.5 |

| HO-C(1)H₂-C(2) H₂-O- | Methylene | ~3.55 | ~72.0 |

| -O-C(3) H₂-(CH₂)₇-CH₃ | Methylene | ~3.45 | ~70.8 |

| -O-C(3)H₂-C(4) H₂-(CH₂)₆-CH₃ | Methylene | ~1.58 | ~29.7 |

| -(CH₂)₄-C(5-10) H₂-CH₂-CH₃ | Methylene | ~1.26 | ~29.4 - 29.6 |

| -(CH₂)₇-C(11) H₂-CH₃ | Methylene | ~1.30 | ~31.9 |

Table 2: Predicted ¹H-¹H Coupling Constants for Ethanol, 2-(nonyloxy)- This interactive table shows the principal predicted coupling constants (J) in Hertz (Hz). The values are dependent on molecular conformation.

| Coupled Protons | Coupling Type | Predicted J-Coupling (Hz) |

|---|---|---|

| H-C(1) — H-C(2) | ³J (vicinal) | ~5.0 - 7.0 |

| H-C(3) — H-C(4) | ³J (vicinal) | ~6.5 - 7.5 |

| H-C(n) — H-C(n) | ²J (geminal) | ~10.0 - 15.0 |

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Theoretical vibrational spectroscopy is a powerful method for understanding the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, one can assign experimental spectral bands to specific molecular motions.

The computational process begins with the same optimized molecular geometry used for NMR predictions. mdpi.com A frequency analysis is then performed, which involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given vibration). faccts.de For a stable structure at an energy minimum, all calculated frequencies will be real; the presence of imaginary frequencies indicates a transition state or a geometry that is not a true minimum. sioc-journal.cn

IR intensities are predicted from the changes in the molecular dipole moment during each vibration, while Raman activities are determined by the changes in the molecule's polarizability. faccts.deresearchgate.net This allows for the simulation of the full IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. mdpi.com

For Ethanol, 2-(nonyloxy)-, the vibrational spectrum can be divided into several characteristic regions:

O-H Stretch: A strong, broad band in the IR spectrum around 3300-3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretches: Multiple sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the numerous CH₂ and CH₃ groups.

C-O Stretches: Strong bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹, associated with the C-O stretching of the ether and alcohol functionalities.

CH₂ Bending/Wagging/Rocking: A series of bands in the 1300-1470 cm⁻¹ region corresponding to the various bending and deformation modes of the methylene groups in the nonyl and ethoxy chains.

The predicted vibrational frequencies and their corresponding IR and Raman intensities provide a detailed "fingerprint" of the molecule, which is invaluable for its identification and structural analysis.

Table 3: Predicted Characteristic Vibrational Frequencies for Ethanol, 2-(nonyloxy)- This interactive table outlines the main predicted vibrational modes and their expected frequency ranges in wavenumbers (cm⁻¹). The IR intensity and Raman activity are described qualitatively.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3300 - 3450 | Strong, Broad | Weak |

| C-H Asymmetric Stretch | CH₃ | ~2960 | Medium | Medium |

| C-H Asymmetric Stretch | CH₂ | ~2925 | Strong | Strong |

| C-H Symmetric Stretch | CH₂ | ~2855 | Strong | Strong |

| C-H Bending | CH₂ / CH₃ | 1450 - 1470 | Medium | Medium |

| C-O Stretch | C-OH | 1050 - 1080 | Strong | Medium |

| C-O-C Stretch | Ether | 1110 - 1140 | Strong | Medium |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Ethanol, 2-(nonyloxy)- |

| Tetramethylsilane (TMS) |

| Ethanol |

Role of Ethanol, 2 Nonyloxy in the Development of Advanced Chemical Systems

Ethanol (B145695), 2-(nonyloxy)- as a Precursor in Polymerization Chemistry

The integration of specific functional groups into polymer structures is a key strategy for tailoring material properties. Ethanol, 2-(nonyloxy)- offers a unique combination of a reactive hydroxyl group and a solubilizing alkyl chain, making it a valuable component in monomer design and polymerization processes.

Investigation of Polymerization Mechanisms

While direct homopolymerization of Ethanol, 2-(nonyloxy)- is not common, it is a critical component in the synthesis of more complex monomers used in advanced polymerization techniques. A significant example is its use in creating precursors for poly(p-phenylene vinylene) (PPV) derivatives, a class of conjugated polymers studied for their electroluminescent properties.

Research has shown the synthesis of polymers such as poly[2-(n-nonyloxy)-5-(triethoxymethoxy)-1,4-phenylene vinylene] through methods like the sulfinyl precursor route. researchgate.net In this mechanism, a monomer bearing the nonyloxy side group undergoes a base-induced elimination to form a reactive p-xylylene intermediate. This intermediate then polymerizes spontaneously, often via a free-radical pathway, to yield a high molecular weight precursor polymer. acs.orgconsensus.app The precursor is subsequently converted to the final conjugated PPV structure through thermal elimination. nih.gov The presence of the nonyloxy group is crucial for maintaining solubility during this process, allowing for the formation of well-defined polymer chains. rsc.org

Furthermore, the hydroxyl group on the ethanol moiety presents a reactive site that can participate in other polymerization types. For instance, alcohol monomers are known to act as initiators or accelerators in the cationic polymerization of epoxides through an "activated monomer" mechanism. This suggests the potential for Ethanol, 2-(nonyloxy)- to be used in ring-opening polymerizations to create polyethers with pendant nonyl chains.

Role in Monomer Design for Specific Polymeric Architectures

The primary role of the Ethanol, 2-(nonyloxy)- moiety in monomer design is to control the physical properties of the resulting polymer, particularly solubility. Conjugated polymers like PPV are typically insoluble, which severely limits their processability and application in devices. uh.edu By attaching flexible, hydrophobic side chains like the nonyloxy group to the monomer backbone, chemists can produce soluble polymers that can be processed from solution to form thin films for electronic devices. rsc.orguh.edu

The synthesis of poly(arylene vinylene)s with various end-groups has been achieved through methods like Acyclic Diene Metathesis (ADMET) polymerization, demonstrating the high degree of control possible in modern polymer synthesis. nih.govscirp.orgresearchgate.net The incorporation of monomers functionalized with groups like nonyloxy allows for the creation of materials with tailored optical and electronic properties, improved stability, and enhanced performance in applications such as organic light-emitting diodes (OLEDs).

Table 1: Research Findings on Nonyloxy-Containing Monomers in Polymerization

| Polymer System | Monomer Containing Nonyloxy Group | Polymerization Route | Role of Nonyloxy Group | Reference |

|---|---|---|---|---|

| Poly(p-phenylene vinylene) Derivative | Monomer for poly[2-(n-nonyloxy)-5-(triethoxymethoxy)-1,4-phenylene vinylene] | Sulfinyl Precursor Route | Imparts solubility to the precursor and final conjugated polymer, enabling solution processing. | researchgate.net |

| Ionizable Amino Lipid for LNP | Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate | Multi-step organic synthesis (not a polymerization) | Forms part of the hydrophobic domain of a complex lipid used for mRNA delivery. | chemicalbook.comchemicalbook.comnih.gov |

Self-Assembly and Supramolecular Interactions Involving Ethanol, 2-(nonyloxy)-

The amphiphilic structure of Ethanol, 2-(nonyloxy)- drives its self-assembly into ordered supramolecular structures in solution. This behavior is fundamental to its applications in areas requiring the formation of interfaces, emulsions, or structured liquid phases.

Molecular Recognition Studies with Ethanol, 2-(nonyloxy)-

The nonyloxy group has been incorporated into highly complex host molecules designed for specific molecular recognition tasks. A prominent example is the synthesis of 1,3-bis(1-nonyloxy)-2,4-crown-6-calix agnopharma.comarene . acs.orgresearchgate.net In this supramolecular structure, the calix agnopharma.comarene-crown-6 core provides a cavity perfectly sized for the selective binding of cesium ions (Cs+). acs.orgxml-journal.net The two nonyloxy chains attached to the calixarene (B151959) framework serve a critical role: they ensure the entire host-guest complex is soluble in organic solvents like 1-octanol. This is essential for its use in liquid-liquid extraction processes to separate cesium from other metal ions in acidic media, a key challenge in nuclear waste reprocessing. acs.orgresearchgate.net

The recognition process is a cooperative effect. The crown ether portion of the molecule selectively binds the target ion, while the long, flexible nonyloxy chains facilitate the transfer of the entire complex into a non-polar phase, demonstrating a sophisticated application of molecular design where the nonyloxy group is integral to the system's function. acs.org

Formation of Ordered Structures (e.g., Liquid Crystals, Micelles)

As a non-ionic surfactant, Ethanol, 2-(nonyloxy)- is expected to exhibit classic self-assembly behavior. sanyo-si.comvt.edu In aqueous solutions, once the concentration reaches a specific threshold known as the critical micelle concentration (CMC), the molecules spontaneously aggregate to form micelles. dtu.dk In these structures, the hydrophobic nonyl tails cluster together to form a core that is shielded from the water, while the hydrophilic ethanol heads form the outer shell, or corona, interacting with the aqueous environment. This process is driven by the hydrophobic effect. sanyo-si.com

At higher concentrations, non-ionic surfactants like alcohol ethoxylates are known to form lyotropic liquid crystalline phases. agnopharma.comnih.gov These are states of matter intermediate between a liquid and a solid, where the molecules have orientational order but lack positional order. Depending on the surfactant concentration and temperature, various ordered structures can form, such as:

Hexagonal Phase: Cylindrical micelles pack into a hexagonal lattice.

Lamellar Phase: Surfactant molecules arrange into bilayers separated by layers of solvent. agnopharma.compku.edu.cn

Cubic Phase: Spherical or bicontinuous micellar structures pack into a cubic lattice.

The formation of these phases is a hallmark of many non-ionic surfactants and is crucial for their application as emulsifiers, detergents, and in the formulation of complex fluids. nih.govrsc.org

Table 2: Expected Self-Assembly and Supramolecular Behavior

| Phenomenon | Description | Governing Principle | Reference (Analogous Systems) |

|---|---|---|---|

| Micelle Formation | Spontaneous aggregation in aqueous solution above the Critical Micelle Concentration (CMC) into spherical or cylindrical structures. | Hydrophobic effect; minimization of contact between nonyl tail and water. | dtu.dknih.govnih.govnih.gov |

| Liquid Crystal Formation | At higher concentrations, formation of ordered lyotropic phases (e.g., lamellar, hexagonal). | Packing constraints of amphiphilic molecules. | agnopharma.comnih.govpku.edu.cnacs.org |

| Molecular Recognition Component | The nonyloxy group acts as a solubilizing tail in complex host molecules like functionalized calixarenes. | Provides solubility in organic media for host-guest complexes. | acs.orgresearchgate.netmdpi.com |

Chemical Modification and Functionalization of Ethanol, 2-(nonyloxy)-

The terminal hydroxyl group of Ethanol, 2-(nonyloxy)- is a key site for chemical modification, allowing it to be converted into a variety of functional derivatives or incorporated into larger, more complex molecules. This versatility makes it a valuable synthon for creating materials with highly specific properties.

A state-of-the-art application of a functionalized Ethanol, 2-(nonyloxy)- derivative is in the field of gene therapy. The ionizable amino lipid heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate , also known as Lipid 5, is a critical component of lipid nanoparticles (LNPs) used for the delivery of messenger RNA (mRNA). chemicalbook.comchemicalbook.com In the synthesis of this complex molecule, the Ethanol, 2-(nonyloxy)- moiety is esterified with an amino-dicarboxylic acid. The resulting structure possesses a precise balance of hydrophobic domains (including the nonyl chain) and an ionizable amino head group, which is essential for encapsulating the negatively charged mRNA and facilitating its release inside a cell. nih.govnih.gov

Beyond this specific example, the primary alcohol of Ethanol, 2-(nonyloxy)- can undergo a range of standard chemical transformations. These modifications allow for the attachment of various functional units, tailoring the molecule for different applications.

Table 3: Potential Chemical Modifications and Functionalizations

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application | Reference (General Reaction) |

|---|---|---|---|---|

| Esterification | Carboxylic acid (e.g., acrylic acid, fatty acid) | Ester | Creation of polymerizable surfactants (acrylates), or modification of lipid properties. | neutronco.comrsc.org |

| Etherification (Williamson) | Alkyl halide (e.g., propargyl bromide) | Ether | Introduction of a terminal alkyne for "click" chemistry reactions. | astm.org |

| Carboxymethylation | Monochloroacetic acid | Ether carboxylic acid | Converts a non-ionic surfactant into an anionic one with different properties. | neutronco.com |

| Glycosylation | Activated sugar derivative | Glycosidic bond | Synthesis of biodegradable, sugar-based surfactants with enhanced biocompatibility. | google.com |

Click Chemistry Approaches to Functionalization5.3.2. Development of Novel Derivatives with Enhanced Reactivity

Further research and publication in the field would be required to provide the specific, detailed, and scientifically accurate information necessary to address these topics for Ethanol, 2-(nonyloxy)-.

Advanced Analytical Methodologies for Characterization of Ethanol, 2 Nonyloxy and Its Derivatives

Chromatographic Techniques for High-Resolution Separation

Chromatographic methods are indispensable for separating "Ethanol, 2-(nonyloxy)-" from complex matrices, including reaction mixtures and commercial formulations. These techniques are pivotal for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for determining the purity of "Ethanol, 2-(nonyloxy)-" and for the analysis of its isomers. nist.govinnovatechlabs.com The volatility of "Ethanol, 2-(nonyloxy)-" allows for its effective separation on a gas chromatographic column. The purity of a sample can be assessed by identifying and quantifying any present impurities, such as unreacted starting materials like 1-nonanol and ethylene (B1197577) glycol, or byproducts from its synthesis.

The separation of isomers of "Ethanol, 2-(nonyloxy)-", which may include positional isomers of the nonyl group, can be achieved using high-resolution capillary columns. innovatechlabs.comnih.gov The retention time of each isomer is a key identifier. Following separation by GC, the mass spectrometer provides detailed information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for definitive identification.

Table 1: Hypothetical GC-MS Data for Purity Analysis of Ethanol (B145695), 2-(nonyloxy)-

| Compound | Hypothetical Retention Time (min) | Key m/z values |

| Ethylene Glycol | 3.5 | 62, 31, 33 |

| 1-Nonanol | 10.2 | 144, 126, 43, 57 |

| Ethanol, 2-(nonyloxy)- | 14.8 | 188, 143, 45, 57, 71, 85 |

| Isomer 1 (e.g., Ethanol, 2-(2-methyloctyloxy)-) | 14.6 | 188, 143, 45, 57, 71, 85 |

| Isomer 2 (e.g., Ethanol, 2-(3-methyloctyloxy)-) | 14.5 | 188, 143, 45, 57, 71, 85 |

Note: This data is illustrative and actual values may vary based on the specific GC-MS conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of "Ethanol, 2-(nonyloxy)-" and its derivatives, particularly for less volatile compounds or when derivatization is employed. researchgate.netscienceopen.com Reversed-phase HPLC, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is commonly used for the separation of alcohol ethoxylates. scienceopen.com

For quantitative purposes, a detector such as a UV-Vis detector (often requiring derivatization of the analyte to introduce a chromophore), an evaporative light scattering detector (ELSD), or a mass spectrometer can be used. nih.gov The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for precise quantification when calibrated with standards.

Table 2: Typical HPLC Conditions for the Analysis of Alcohol Ethoxylates

| Parameter | Condition |

| Column | C8 or C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water epa.gov |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD, MS, or UV (with derivatization) nih.gov |

| Column Temperature | 30-40 °C |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for the detailed structural elucidation of "Ethanol, 2-(nonyloxy)-", providing a wealth of information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.

¹H NMR: The ¹H NMR spectrum of "Ethanol, 2-(nonyloxy)-" provides information on the number of different types of protons and their neighboring environments. Key signals would include a triplet for the terminal methyl group of the nonyl chain, a broad singlet for the hydroxyl proton, and distinct multiplets for the methylene (B1212753) groups of the nonyl chain and the ethoxy moiety. researchgate.netnih.gov

¹³C NMR: The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. libretexts.orgdocbrown.info The carbon attached to the hydroxyl group and the carbons of the ether linkage would have characteristic chemical shifts in the downfield region due to the electronegativity of the oxygen atoms.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. youtube.commagritek.comepfl.ch COSY reveals proton-proton couplings, helping to piece together the spin systems of the nonyl and ethoxy groups. HSQC correlates each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 3: Predicted ¹H NMR Spectral Data for Ethanol, 2-(nonyloxy)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃- (nonyl) | ~0.88 | Triplet |

| -(CH₂)₇- (nonyl) | ~1.26 | Multiplet |

| -O-CH₂- (nonyl) | ~3.45 | Triplet |

| -O-CH₂-CH₂-OH | ~3.55 | Triplet |

| -CH₂-OH | ~3.70 | Triplet |

| -OH | Variable | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Table 4: Predicted ¹³C NMR Spectral Data for Ethanol, 2-(nonyloxy)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃- (nonyl) | ~14 |

| -(C H₂)₇- (nonyl) | ~22-32 |

| -O-C H₂- (nonyl) | ~71 |

| -O-C H₂-CH₂-OH | ~70 |

| -C H₂-OH | ~61 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nist.govvscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of "Ethanol, 2-(nonyloxy)-" would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. vscht.cz A strong C-O stretching band for the ether linkage would be observed around 1100 cm⁻¹. acs.org The C-H stretching vibrations of the alkyl chain appear in the 2850-3000 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. acs.orgmdpi.com It is particularly sensitive to the non-polar C-C and C-H bonds of the nonyl chain. The C-O-C symmetric stretch of the ether group is also Raman active. The O-H stretch is typically a weak band in the Raman spectrum.

Table 5: Characteristic IR and Raman Bands for Ethanol, 2-(nonyloxy)-

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Mode |

| O-H | 3200-3600 (broad, strong) | ~3400 (weak) | Stretching |

| C-H (alkyl) | 2850-3000 (strong) | 2850-3000 (strong) | Stretching |

| C-O (ether) | ~1100 (strong) | ~1100 (medium) | Stretching |

| C-O (alcohol) | ~1050 (strong) | ~1050 (medium) | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly with electron ionization (EI), is a key technique for determining the molecular weight and elucidating the fragmentation pathways of "Ethanol, 2-(nonyloxy)-". illinois.eduyoutube.comacdlabs.com The molecular ion peak (M⁺) at m/z 188 would confirm the molecular weight.

The fragmentation pattern provides structural information. Common fragmentation pathways for long-chain alcohol ethers include:

Alpha-cleavage at the ether oxygen, leading to the loss of the nonyl radical or the ethoxy alcohol radical.

Cleavage of the C-C bonds within the nonyl chain, resulting in a series of fragment ions separated by 14 amu (CH₂).

A prominent peak at m/z 45, corresponding to the [CH₂CH₂OH]⁺ fragment. libretexts.orgsavemyexams.com

Table 6: Expected Mass Spectrometry Fragmentation for Ethanol, 2-(nonyloxy)-

| m/z | Possible Fragment Ion |

| 188 | [C₁₁H₂₄O₂]⁺ (Molecular Ion) |

| 143 | [M - CH₂CH₂OH]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

| 43 | [C₃H₇]⁺ |

Environmental Transformation and Degradation Pathways of Ethanol, 2 Nonyloxy Academic Perspective

Chemical Degradation Mechanisms under Controlled Laboratory Conditions

Under controlled laboratory settings, the chemical breakdown of compounds like Ethanol (B145695), 2-(nonyloxy)- can be systematically investigated. The primary mechanisms of abiotic degradation are hydrolysis and oxidation.

Hydrolytic Stability Studies and Reaction Kinetics

Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not considered a significant degradation pathway for alcohol ethoxylates, including Ethanol, 2-(nonyloxy)-, under normal environmental pH conditions (pH 4 to 9). europa.eu The ether linkage in these compounds is relatively stable against hydrolysis in the absence of strong acids or bases. Studies on various glycol ethers and linear alcohol ethoxylates have consistently shown that these compounds are hydrolytically stable. europa.eu

Table 1: Hydrolytic Stability of Related Alcohol Ethoxylates

| Compound Group | pH Range | Temperature (°C) | Hydrolysis Rate | Reference |

| Linear Alcohol Ethoxylates | 4-9 | Ambient | Not significant | europa.eu |

| C9-C11 Alcohol Ethoxylates | 4-9 | Ambient | Not a considered degradation pathway | europa.eu |

This inherent stability implies that hydrolysis is unlikely to be a primary mechanism for the removal of Ethanol, 2-(nonyloxy)- from aquatic environments.

Oxidative Degradation Pathways and Byproduct Identification

Oxidative degradation, involving the reaction with oxidizing agents, can contribute to the transformation of Ethanol, 2-(nonyloxy)-. In the environment, this can be initiated by reactive oxygen species. Laboratory studies on related C9-C11 alcohol ethoxylates have shown that oxidation can lead to the breakdown of both the alkyl and ethoxylate chains. nih.gov

The degradation process can be initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of an unstable intermediate that can subsequently break down. nih.gov This can result in the cleavage of the molecule.

Common byproducts identified from the oxidative degradation of similar alcohol ethoxylates include smaller organic acids, aldehydes, and carbon dioxide. For instance, the oxidation of the ethoxylate chain can lead to the formation of formic acid and acetic acid. The alkyl chain can be oxidized to form various carboxylic acids.

Photochemical Transformation of Ethanol, 2-(nonyloxy)-

Photochemical transformation involves the degradation of a compound due to the absorption of light energy. This can occur through direct photolysis or indirect photo-oxidation.

Identification of Photoproducts

The photoproducts resulting from the indirect photo-oxidation of alcohol ethoxylates are similar to those from other oxidative degradation processes. Studies on alkylphenol ethoxylates, which share the ethoxylate chain, have identified several types of photoproducts. dss.go.th These include:

Aldehyde ethoxylates: Formed by the oxidation of the terminal hydroxyl group of the ethoxylate chain.

Formate ethoxylates: Resulting from further oxidation of the aldehyde group. dss.go.th

Shorter-chain alcohol ethoxylates: Produced by the cleavage of the ethoxylate chain.

Carboxylic acids: Arising from the oxidation of both the alkyl and ethoxylate moieties.

Enzymatic Biotransformation Studies (excluding ecotoxicology)

Enzymatic biotransformation is a critical pathway for the degradation of Ethanol, 2-(nonyloxy)- in the environment. Microorganisms possess enzymes that can break down this compound to utilize it as a source of carbon and energy. The primary biodegradation of linear alcohol ethoxylates is well-documented and is expected to be the main fate of Ethanol, 2-(nonyloxy)-. europa.eunih.gov

Two main initial enzymatic attack mechanisms have been identified for linear alcohol ethoxylates:

Central Fission (Ether Cleavage): This is a predominant pathway where an enzyme cleaves the ether bond connecting the nonyl group and the ethoxy group. europa.eunih.gov This results in the formation of 1-nonanol and ethylene (B1197577) glycol. Both of these products are readily biodegradable.

Omega (ω-) and Beta (β-) Oxidation of the Alkyl Chain: This pathway involves the oxidation of the terminal methyl group (ω-oxidation) or the second carbon from the end (β-oxidation) of the nonyl chain. nih.gov This leads to the formation of a carboxylic acid derivative of the original molecule, which can then undergo further degradation.

Subsequent degradation of the initial byproducts involves the stepwise oxidation and cleavage of the ethylene glycol unit and the breakdown of the alkyl chain fragments through established metabolic pathways, ultimately leading to mineralization to carbon dioxide and water. nih.gov

The rate of biodegradation is influenced by the structure of the alcohol ethoxylate. Generally, linear alcohol ethoxylates are readily biodegradable. europa.eu

Table 2: Key Enzymes and Pathways in the Biotransformation of Related Alcohol Ethoxylates

| Degradation Step | Enzyme Class/System | Primary Products | Reference |

| Initial Ether Cleavage | Etherases / Monooxygenases | Fatty alcohol, Polyethylene glycol | europa.eunih.gov |

| Alkyl Chain Oxidation | Dehydrogenases, Oxidases | Carboxylated alcohol ethoxylates | nih.gov |

| Polyethylene Glycol Degradation | Polyethylene glycol dehydrogenase | Glyoxylate, Formate, Oxalate | nih.gov |

| Fatty Alcohol Oxidation | Alcohol dehydrogenase, Aldehyde dehydrogenase | Fatty acid | nih.govnih.gov |

It is important to note that while these pathways are established for linear alcohol ethoxylates, the specific kinetics and microbial consortia involved in the degradation of Ethanol, 2-(nonyloxy)- may vary depending on environmental conditions. The presence of a single ethoxy unit may influence the relative importance of the central fission versus the alkyl chain oxidation pathway.

Investigation of Enzyme-Substrate Interactions

The biodegradation of Ethanol, 2-(nonyloxy)-, which is chemically a nonylphenol monoethoxylate (NPEO1), is initiated by specific enzyme-substrate interactions within microbial cells. The enzymes responsible for the initial steps of degradation are typically inducible, meaning their production is triggered by the presence of the substrate or related compounds. nih.govchemrxiv.org Studies on bacteria such as Pseudomonas and Sphingomonas species have provided valuable insights into these interactions.

The initial enzymatic attack on nonylphenol ethoxylates, including Ethanol, 2-(nonyloxy)-, targets the ethoxylate chain. Research has shown that the hydrophobic nonylphenol moiety of the molecule plays a crucial role in the induction of the degradative enzyme system, rather than the hydrophilic ethoxylate chain itself. semanticscholar.org This suggests that the enzyme's active site has a high affinity for the alkylphenol portion of the substrate, which facilitates the subsequent catalytic action on the ether linkage.